Irumamycin
Description
Structure
2D Structure
Properties
IUPAC Name |
[6-[[(9E,15E)-1,7-dihydroxy-6,8,16,18-tetramethyl-5-[4-(3-methyl-3-propanoyloxiran-2-yl)pentan-2-yl]-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H65NO12/c1-10-31(43)40(9)38(54-40)26(6)19-25(5)37-27(7)34(45)22(2)15-16-29(50-33-20-30(51-39(42)47)35(46)28(8)49-33)14-12-11-13-23(3)36-24(4)17-18-41(48,53-36)21-32(44)52-37/h13,15-17,22,25-30,33-38,45-46,48H,10-12,14,18-21H2,1-9H3,(H2,42,47)/b16-15+,23-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROYMKJUVCKXBU-HDTXIYAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1(C(O1)C(C)CC(C)C2C(C(C(C=CC(CCCC=C(C3C(=CCC(O3)(CC(=O)O2)O)C)C)OC4CC(C(C(O4)C)O)OC(=O)N)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)C1(C(O1)C(C)CC(C)C2C(C(C(/C=C/C(CCC/C=C(/C3C(=CCC(O3)(CC(=O)O2)O)C)\C)OC4CC(C(C(O4)C)O)OC(=O)N)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H65NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318355 | |
| Record name | Irumamycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
764.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81604-73-1 | |
| Record name | Irumamycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81604-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Irumamycin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374130 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Irumamycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Origin and Producing Organisms of Irumamycin
Structural Elucidation and Stereochemical Characterization of Irumamycin and Analogs
Advanced Spectroscopic Methods for Structural Assignment
The determination of Irumamycin's complex structure has been heavily reliant on a combination of sophisticated spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
One- and two-dimensional NMR techniques have been indispensable for the structural characterization of this compound and its related macrolides. mdpi.comresearchgate.net The initial structure was established through the analysis of 1H and 13C NMR data, often in comparison with reference data from known analogs. nih.gov
Detailed analysis using 2D NMR experiments has provided deeper insights into the molecule's connectivity and stereochemistry. Techniques such as ROESY/NOESY and HSQMBC have been instrumental in deducing the previously unknown stereoconfiguration of critical structural fragments. researchgate.net Specifically, these advanced NMR methods were used to determine the relative configurations of the hemiketal and epoxide moieties within the this compound structure. researchgate.net Furthermore, the absolute configuration that was predicted by analyzing the ketoreductase (KR) domain types in the this compound biosynthetic gene cluster was found to be in complete agreement with the configurations previously established by NMR spectroscopy. researchgate.net
Table 1: Illustrative NMR Techniques Used in this compound's Structural Elucidation
| NMR Experiment | Information Obtained |
| 1D NMR | |
| 1H NMR | Provides information on the proton environment, including chemical shift, integration (number of protons), and coupling constants (connectivity). |
| 13C NMR | Shows the chemical environment of each carbon atom in the molecule. |
| 2D NMR | |
| COSY (Correlation Spectroscopy) | Identifies proton-proton (1H-1H) couplings within the molecule, revealing adjacent protons. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded proton and carbon atoms (1H-13C). |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two to three bonds, helping to piece together the carbon skeleton. |
| ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy) | Reveals through-space proximity of protons, which is crucial for determining the relative stereochemistry and 3D conformation of the molecule. researchgate.net |
Mass spectrometry (MS) has played a vital role in determining the elemental composition and molecular weight of this compound and its analogs. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution ESI-MS (HR-ESI-MS) have been used to deduce molecular formulas and analyze fragmentation patterns. nih.govnih.gov
Liquid chromatography coupled with mass spectrometry (LC-MS) has been employed for the separation and identification of this compound and related compounds from culture extracts. mdpi.comresearchgate.net Furthermore, tandem mass spectrometry (MS/MS) has been used in mechanistic studies. For instance, the fragmentation of ¹⁸O-labeled this compound was analyzed to investigate the formation of the hemiketal ring, revealing that the hydroxyl group at this position is readily exchangeable. mdpi.com This was evidenced by the appearance of specific adducts, such as [M+NH₄]⁺ and [M+Na]⁺, in the mass spectrum. mdpi.com
Stereochemical Configuration Analysis
The complex three-dimensional structure of this compound is defined by numerous stereocenters, the specific configuration of which is crucial to its biological function. The elucidation of its stereochemistry has been accomplished through a combination of advanced spectroscopic methods and biosynthetic analysis. mdpi.comresearchgate.net
Determination of Absolute and Relative Stereocenters
The absolute and relative stereochemical configurations of this compound have been determined primarily through extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netmdpi.com Techniques such as Rotating-frame Overhauser Effect Spectroscopy (ROESY) and Nuclear Overhauser Effect Spectroscopy (NOESY) were instrumental in establishing the relative configurations. researchgate.net
Specifically, these NMR-based studies successfully elucidated the previously unknown stereochemistry of the epoxide at the C23-C24 positions and the hemiketal fragment involving C3 and C7. researchgate.netresearchgate.net The absolute configuration of the stereocenters within the macrolide ring at positions 3, 7, 23, and 24 was also clarified through this detailed analysis. researchgate.net
Furthermore, analysis of the this compound biosynthetic gene cluster provided complementary data. The predicted stereochemistry based on the types of ketoreductase (KR) domains within the PKS was found to be in complete agreement with the configurations previously established by NMR spectroscopy. mdpi.comresearchgate.net
Stereochemical Relationship to Related Macrolides (e.g., Isothis compound, X-1495B, Venturicidin)
This compound is part of the venturicidin (B1172611) family of 20-membered macrolides, which share a common structural scaffold but differ in their substitution and stereochemical details. nih.govresearchgate.netresearchgate.net
Isothis compound : Isolated from the same producing strain, Streptomyces sp. INA-Ac-5812, Isothis compound is a structural isomer of this compound. researchgate.netresearchgate.net The primary difference lies in the size of the macrolide ring; Isothis compound possesses an 18-membered macrolactone ring instead of the 20-membered ring found in this compound. researchgate.netresearchgate.net Its structure and stereoconfiguration were also elucidated using 1D and 2D NMR techniques. researchgate.net
X-14952B : This compound is a close structural analog of this compound. researchgate.net Studies have clarified the absolute configuration of its macrocycle stereocenters, revealing a shared stereochemical framework with this compound. researchgate.net Like this compound, it is a 20-membered macrolide. nih.gov Analysis of its biosynthetic gene cluster shows similarities to that of venturicidin, including a predicted double bond shift. nih.gov
Venturicidin : The venturicidins are a well-known group of related macrolides. nih.gov The primary structural feature that distinguishes this compound from venturicidins is the presence of a 23,24-epoxy group in the this compound structure. mdpi.com Venturicidin A, for example, has a 20-membered macrolide lactone ring with 15 distinct chiral centers, but lacks this epoxide moiety. nih.govvulcanchem.com The stereochemistry of these related compounds has been extensively studied, providing a comparative basis for understanding the structure-activity relationships within this family of macrolides. researchgate.netnih.gov
Table 1: Comparison of this compound and Related Macrolides
| Compound | Macrolide Ring Size | Key Structural & Stereochemical Features | Reference |
|---|---|---|---|
| This compound | 20-membered | Contains a β,γ-double bond (C4-C5); Possesses a 23,24-epoxy group; Stereochemistry at C3, C7, C23, C24 determined by NMR. | mdpi.comresearchgate.net |
| Isothis compound | 18-membered | Structural isomer of this compound with a smaller macrolactone ring. | researchgate.netresearchgate.net |
| X-14952B | 20-membered | Close structural analog to this compound; Absolute configuration of macrocycle clarified. | researchgate.netnih.gov |
| Venturicidin A | 20-membered | Lacks the 23,24-epoxy group found in this compound; Features 15 chiral centers. | mdpi.comvulcanchem.com |
Irumamycin Biosynthesis: Pathways, Enzymes, and Engineering
Identification and Characterization of the Biosynthetic Gene Cluster (BGC)
The production of Irumamycin is governed by a dedicated biosynthetic gene cluster (iru BGC). nih.gov Analysis of this BGC is fundamental to understanding the enzymatic steps involved in the macrolide's formation. nih.gov The iru BGC encodes a modular type I polyketide synthase (PKS), which is responsible for the assembly of the polyketide backbone. nih.govnih.gov Type I PKSs are large, multifunctional enzymes where each module catalyzes one cycle of polyketide chain elongation and modification. researchgate.netrug.nl
Detailed analysis of the iru BGC from Streptomyces kanamyceticus INA-Ac-5812 has been performed to uncover the mechanisms of this compound's formation. nih.gov The cluster contains all the necessary genes for the synthesis of the polyketide chain, its subsequent modifications, and glycosylation. nih.gov For instance, the enzyme Iru25, a glycosyltransferase encoded within the cluster, is responsible for the glycosylation of the polyketide precursor. nih.gov The characterization of the BGC has been crucial in proposing the biosynthetic pathways and in identifying the specific enzymes, including tailoring enzymes that mediate the formation of the epoxide group unique to this compound. nih.govresearchgate.net
Polyketide Synthase (PKS) System Analysis
The core of this compound's biosynthesis is the type I PKS system, a molecular assembly line that constructs the polyketide backbone from simple carboxylic acid units. nih.gov
The iru PKS system is comprised of 12 modules distributed across multiple proteins (e.g., IruF/IruE complex), which sequentially build the polyketide chain. nih.gov Each module typically contains a set of domains with specific catalytic functions: a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) are the minimal requirements for chain extension. nih.govnih.gov Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER), may be present to modify the β-keto group formed during each condensation cycle. nih.gov
A detailed analysis of the iru PKS domain architecture reveals a complex arrangement tailored for the synthesis of the this compound backbone. nih.gov For example, alignment of the ketoreductase domains showed that modules M2-M4 and M11 contain the characteristic LDD motif, classifying them as B-type ketoreductases. researchgate.net In contrast, the M7 module contains a type A ketoreductase. researchgate.net
| Module | Protein | Core Domains | Modification Domains | Notes |
|---|---|---|---|---|
| Loading | - | - | - | Initiates polyketide synthesis. |
| M1 | IruA1 | KS, AT, ACP | KR | First elongation step. |
| M2 | IruA1 | KS, AT, ACP | KR (B-type) | Contains B-type KR domain. researchgate.net |
| M3 | IruA2 | KS, AT, ACP | KR (B-type), DH | Contains B-type KR domain. researchgate.net |
| M4 | IruA2 | KS, AT, ACP | KR (B-type) | Contains B-type KR domain. researchgate.net |
| M5 | IruA3 | KS, AT, ACP | KR, DH | - |
| M6 | IruA3 | KS, AT, ACP | KR, DH | Forms a trans-double bond. nih.gov |
| M7 | IruF | KS, AT, ACP | KR (A-type) | Contains A-type KR domain. researchgate.net |
| M8 | IruF | KS, AT, ACP | KR | Inserts a malonate residue. nih.gov |
| M9 | IruF | KS, AT, ACP | KR, DH | - |
| M10 | IruE | KS, AT, ACP | KR, DH (inactive) | DH domain is proposed to be inactive. nih.gov |
| M11 | IruE | KS, AT, ACP | KR (B-type) | Involved in olefin shift. nih.gov |
| M12 | IruE | KS, T | - | Final module; involved in olefin shift. nih.gov |
The AT domains within each PKS module are responsible for selecting the correct extender unit (typically malonyl-CoA or methylmalonyl-CoA) for each step of chain elongation. nih.gov Analysis of the iru PKS has revealed discrepancies between predicted and observed substrate specificities. nih.govresearchgate.net For instance, the AT domains in modules M6, M7, M8, and M11 contain sequence motifs characteristic of malonate specificity. nih.gov Isotopic labeling studies have confirmed that the M8 module incorporates a malonate unit, consistent with these predictions. nih.gov
The concept of iterative chain elongation, where a single PKS module is used multiple times, is a known deviation from the standard co-linearity rule in polyketide biosynthesis. beilstein-journals.orgnih.govnih.gov While detailed iterative processes in this compound synthesis are still under investigation, analysis of the iru PKS has pointed to unusual module architecture that challenges simple linear predictions, suggesting complex chain transfer and modification steps. nih.gov
| Module | Predicted Specificity | Supporting Evidence |
|---|---|---|
| M6 | Malonate | Sequence motifs (xTxYTQ, GHSI(V)GE, xAFN). nih.gov |
| M7 | Malonate | Sequence motifs (xTxYTQ, GHSI(V)GE, xAFN). nih.gov |
| M8 | Malonate | Sequence motifs and isotopic labeling studies. nih.gov |
| M11 | Malonate | Sequence motifs (xTxYTQ, GHSI(V)GE, xAFN). nih.gov |
Mechanistic Insights into Macrocycle Formation
The final steps of this compound biosynthesis involve the formation of its characteristic 20-membered macrolactone ring and the embedded hemiketal structure. researchgate.net
A key structural feature of this compound is the hemiketal ring, the formation of which requires an unusually positioned cis-double bond at the C4-C5 position (a β,γ-double bond). nih.gov Two primary mechanisms have been proposed for the creation of this structural element. nih.govresearchgate.netresearchgate.net
Olefin Shift: This pathway involves a PKS-assisted shift of a double bond from the typical α,β position to the β,γ position. nih.govresearchgate.net For this to occur, the DH domain in module M10 must be inactive, preserving a hydroxyl group that is crucial for the subsequent hemiketal ring formation. nih.gov Analysis suggests that modules M11 and M12 are likely responsible for mediating this double bond migration. nih.gov This mechanism is considered more plausible based on reaction activation energy calculations. nih.govresearchgate.net
Electrocyclization: An alternative pathway suggests that if all DH domains are active, a triene precursor is formed. nih.gov A six-membered ring could then be formed through a 6π-electrocyclization reaction. nih.govresearchgate.net However, this would require the C4-C5 double bond to be in a cis-configuration, which is typically formed by A-type KR domains. The KR domain in the relevant module (M11) is classified as B-type, making this pathway less likely. nih.gov
The final step in the assembly of the macrolide is the release and cyclization of the completed polyketide chain. nih.gov This crucial reaction is catalyzed by the terminal thioesterase (TE) domain. nih.govnih.govnih.gov In the biosynthesis of this compound, the TE domain mediates the macrocyclization process. nih.govresearchgate.net After the final chain elongation, the linear polyketide precursor is transferred to the TE domain, which then catalyzes an intramolecular esterification reaction to release the 20-membered macrolactone ring. nih.govresearchgate.net The cyclization is believed to occur in concert with the PKS-assisted double bond migration that sets the stage for hemiketal ring formation, highlighting the TE domain's integral role in sculpting the final macrocyclic architecture. nih.govresearchgate.net
Tailoring Enzymes and Post-PKS Modifications
The biosynthesis of this compound involves critical post-polyketide synthase (PKS) modifications that are essential for its bioactivity. These tailoring reactions, including epoxidation and glycosylation, are catalyzed by specific enzymes encoded within the this compound biosynthetic gene cluster.
Epoxidation Mechanisms
The this compound structure is characterized by a unique 23,24-epoxy group, which is a significant feature compared to related venturicidins and is thought to contribute to its biological activity. The formation of this epoxide ring is a crucial tailoring step. Analysis of the this compound biosynthetic gene cluster has identified two putative enzymes, Iru3 and Iru4, as likely candidates for catalyzing this epoxidation reaction.
While the precise mechanism of Iru3 and Iru4 in this compound biosynthesis has not been experimentally elucidated in detail, their homology to other known epoxidases, particularly flavin-dependent monooxygenases, allows for a proposed catalytic cycle. These enzymes typically utilize a flavin cofactor (FAD or FMN) and a reducing agent, such as NAD(P)H, to activate molecular oxygen.
The proposed mechanism likely involves the following steps:
Reduction of the flavin cofactor: The oxidized flavin cofactor (FAD) is first reduced to its hydroquinone (B1673460) form (FADH2) by accepting two electrons from NAD(P)H.
Reaction with molecular oxygen: The reduced flavin (FADH2) reacts with molecular oxygen to form a highly reactive C4a-hydroperoxyflavin intermediate.
Substrate epoxidation: This intermediate is a potent oxidizing agent that facilitates the electrophilic transfer of an oxygen atom to the double bond of the this compound precursor, forming the epoxide ring.
Release of product and water: Following the oxygen transfer, the resulting C4a-hydroxyflavin intermediate eliminates a molecule of water to regenerate the oxidized flavin cofactor (FAD), completing the catalytic cycle.
The involvement of two separate enzymes (Iru3 and Iru4) might suggest a multi-component monooxygenase system, where one protein functions as a reductase to supply the reduced flavin cofactor to the monooxygenase component that binds the polyketide substrate and catalyzes the epoxidation. However, further biochemical characterization is required to confirm the specific roles and interplay of Iru3 and Iru4 in this compound epoxidation.
Glycosylation Steps and Glycosyltransferases
Glycosylation is a vital modification in the biosynthesis of many macrolide antibiotics, often essential for their biological activity. In the final stage of this compound biosynthesis, a sugar moiety is attached to the polyketide aglycone. The enzyme responsible for this step is Iru25, a glycosyltransferase encoded within the biosynthetic gene cluster.
The biosynthesis of the sugar moiety itself is carried out by a set of enzymes that are homologous to those involved in the biosynthesis of sugars for related compounds like venturicidin (B1172611) and concanamycin. Once the activated sugar donor, likely a nucleoside diphosphate (B83284) (NDP)-sugar, is synthesized, the glycosyltransferase Iru25 catalyzes its transfer to the this compound aglycone.
The mechanism of glycosyltransferases generally involves the activation of the sugar donor and the nucleophilic attack by a hydroxyl group on the acceptor molecule. Based on the stereochemistry of the resulting glycosidic bond, glycosyltransferases are classified as either inverting or retaining. Inverting glycosyltransferases utilize a direct displacement SN2-like mechanism, where the acceptor's hydroxyl group attacks the anomeric carbon of the sugar donor, leading to an inversion of the stereochemistry at the anomeric center. Retaining glycosyltransferases, on the other hand, are proposed to use a double displacement mechanism involving a glycosyl-enzyme intermediate, resulting in a net retention of stereochemistry. The specific mechanism of Iru25 remains to be experimentally determined.
Biosynthetic Engineering and Synthetic Biology Approaches
The modular nature of polyketide synthases and the presence of tailoring enzymes in the this compound biosynthetic pathway present significant opportunities for the application of biosynthetic engineering and synthetic biology to generate novel and potentially improved macrolide analogs.
Strategies for Rational Engineering of Macrolide Analogs
Rational engineering of the this compound biosynthetic pathway can be approached through several strategies aimed at modifying the macrolide core, the attached sugar moiety, or the tailoring modifications. These strategies include:
Domain and Module Swapping: The modular architecture of the PKS allows for the exchange of domains or entire modules to alter the incorporation of extender units, leading to changes in the carbon backbone of the macrolide. For example, substituting an acyltransferase (AT) domain could lead to the incorporation of a different extender unit, while swapping a ketoreductase (KR) or dehydratase (DH) domain could alter the reduction state at a specific position.
Tailoring Enzyme Engineering: The substrate specificity of tailoring enzymes like the epoxidases (Iru3/Iru4) and the glycosyltransferase (Iru25) can be altered through site-directed mutagenesis. This could enable the epoxidation of different positions on the macrolide ring or the attachment of alternative sugar moieties. Introducing tailoring enzymes from other biosynthetic pathways could also lead to novel decorations of the this compound scaffold.
Precursor-Directed Biosynthesis: This approach involves feeding the producing organism with synthetic analogs of the natural biosynthetic precursors. If the downstream enzymes have some substrate flexibility, they may accept these unnatural precursors, leading to the production of novel this compound derivatives.
These rational engineering approaches, guided by structural biology and computational modeling, offer a powerful toolkit for creating a diverse library of this compound analogs with potentially enhanced antifungal activity or novel biological properties.
Activation of Silent Biosynthetic Gene Clusters for Novel Metabolites
Genome sequencing has revealed that many microorganisms, including Streptomyces species, possess numerous "silent" or cryptic biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions. These silent BGCs represent a vast and untapped reservoir of novel natural products. Several strategies have been developed to activate these silent gene clusters, which could be applied to discover novel macrolides or other bioactive compounds from this compound-producing strains or other actinomycetes.
Key strategies for activating silent BGCs include:
Promoter Engineering: One of the most direct methods is to replace the native promoter of a silent BGC with a strong, constitutive promoter using techniques like CRISPR-Cas9-mediated gene editing. This can drive the expression of the entire gene cluster, leading to the production of the encoded metabolite.
Ribosome Engineering: Introducing mutations in ribosomal protein genes (e.g., rpsL) or RNA polymerase genes (e.g., rpoB) can lead to global changes in gene expression, often resulting in the activation of silent secondary metabolite pathways.
Co-cultivation: Growing the producing strain in the presence of other microorganisms can mimic the competitive or symbiotic interactions found in their natural environment. This can induce the expression of silent BGCs as a form of chemical defense or communication.
Elicitor Screening: Small molecules, including antibiotics at sub-inhibitory concentrations, can act as elicitors that trigger the expression of silent BGCs. High-throughput screening of chemical libraries can identify such elicitors.
Heterologous Expression: Cloning a silent BGC from its native producer and expressing it in a well-characterized and genetically tractable heterologous host, such as certain Streptomyces or E. coli strains, can bypass the native regulatory circuits and lead to the production of the novel metabolite.
Molecular Mechanisms of Irumamycin S Biological Activities
Mechanistic Basis of Antifungal Action
Irumamycin exhibits pronounced antifungal activity, primarily investigated through in vitro studies against various phytopathogenic fungi. nih.govmdpi.comnih.gov
Activity against Phytopathogenic Fungi (in vitro studies)
In vitro studies have shown this compound to be active against a range of phytopathogenic fungi. nih.govmedchemexpress.com Minimum Inhibitory Concentration (MIC) values have been reported for several fungal species. kitasato-u.ac.jp For instance, this compound demonstrated activity against Pyricularia oryzae, Sclerotinia cinerea, and Alternaria kikuchiana in in vitro tests. kitasato-u.ac.jppsu.edu
The following table summarizes some in vitro antifungal activity data for this compound:
| Test Organism | This compound MIC (µg/ml) |
| Pyricularia oryzae | 0.05 |
| Sclerotinia cinerea | 0.05 - 0.1 |
| Rhizoctonia solani | 0.4 - 25 |
| Botrytis cinerea | 6.25 - >100 |
| Alternaria kikuchiana | 12.5 - 50 |
Note: Data compiled from in vitro studies. kitasato-u.ac.jp
Studies have also explored the production of this compound and related antifungal compounds by Streptomyces strains, highlighting their potential as biocontrol agents against fungal plant pathogens. researchgate.netresearchgate.net The antifungal activity of Streptomyces isolates, including those producing this compound, has been evaluated by measuring zones of inhibition against fungal growth on agar (B569324) plates. researchgate.netresearchgate.netresearchgate.net
Interaction with Fungal Cellular Components
While the detailed molecular mechanism of this compound's antifungal action is not fully elucidated, some insights can be drawn from its structural features and comparisons with related compounds. This compound features an epoxide group, which in some antibiotics like fosfomycin, can react with amines and potentially contribute to irreversible enzyme inactivation. mdpi.com
Antifungal agents can interact with fungal cellular components in various ways, including disrupting cell membrane integrity or inhibiting essential biosynthetic pathways. medchemexpress.comfrontiersin.orgresearchgate.net For example, polyene antifungals interact with ergosterol (B1671047) in the fungal cell membrane, leading to channel formation and leakage of intracellular molecules. medchemexpress.comresearchgate.net Azole antifungals, on the other hand, inhibit ergosterol biosynthesis. medchemexpress.comresearchgate.net While a specific interaction with fungal cellular components like membrane integrity disruption has been suggested for related compounds like Venturicidin (B1172611) A, the precise interaction of this compound with fungal cellular components requires further investigation. mdpi.com
Comparison with Other Antifungal Agents
This compound is structurally related to the venturicidins, belonging to the family of 20-membered macrolides. mdpi.compsu.eduscispace.com this compound was once reported to have antiparasitic activity superior to that of venturicidin. mdpi.com A key structural difference between this compound and venturicidins is the presence of a 23,24-epoxy group in this compound. mdpi.com
Comparisons of in vitro antifungal activities between this compound and Venturicidin A against certain phytopathogenic fungi have been reported. kitasato-u.ac.jp For example, against Pyricularia oryzae, both this compound and Venturicidin A showed potent activity with low MIC values. kitasato-u.ac.jp However, against other fungi like Sclerotinia cinerea and Alternaria kikuchiana, differences in activity were observed, with this compound often showing lower MIC values than Venturicidin A. kitasato-u.ac.jp
The following table compares the in vitro antifungal activity of this compound and Venturicidin A:
| Test Organism | This compound MIC (µg/ml) | Venturicidin A MIC (µg/ml) |
| Pyricularia oryzae | 0.05 | >0.03 - 0.05 |
| Sclerotinia cinerea | 0.05 - 0.1 | 0.78 |
| Rhizoctonia solani | 0.4 - 25 | 1.56 - >25 |
| Botrytis cinerea | 6.25 - >100 | >25 - 50 |
| Alternaria kikuchiana | 12.5 - 50 | 5 - 100 |
Note: Data compiled from in vitro studies. kitasato-u.ac.jp
Venturicidin A has been recognized as a useful antifungal agent for controlling gray mold disease, and its mechanism involves disrupting cell membrane integrity and inducing intracellular ROS accumulation. mdpi.com While this compound is related, its biological activity has been less studied in comparison. mdpi.com
Insights into Antitrypanosomal Activity
In addition to its antifungal properties, this compound has demonstrated potent antitrypanosomal activity in vitro. medchemexpress.comnih.gov
In vitro Activity against Trypanosoma brucei strains
This compound has shown selective and potent in vitro activity against African trypanosomes, including strains of Trypanosoma brucei brucei and Trypanosoma brucei rhodesiense. nih.govsigmaaldrich.comacademicjournals.orgresearchgate.netebi.ac.uk In vitro assays using the GUTat 3.1 strain of T. b. brucei and the STIB900 strain of T. b. rhodesiense have been conducted to evaluate the antitrypanosomal activity of this compound. nih.govsigmaaldrich.comebi.ac.uk
The following table presents in vitro antitrypanosomal activity data for this compound:
| Trypanosoma brucei Strain | This compound IC50 (ng/mL) |
| GUTat 3.1 (T. b. brucei) | 0.2 |
| STIB900 (T. b. rhodesiense) | >185 |
Note: Data compiled from in vitro studies. nih.govkitasato-u.ac.jp
These results indicate that this compound is particularly potent against the GUTat 3.1 strain of T. b. brucei. nih.govkitasato-u.ac.jp
Comparative Analysis with Known Antitrypanosomal Compounds
This compound was identified as one of ten microbial metabolites exhibiting selective and potent antitrypanosomal activity in a screening program. nih.govsigmaaldrich.comebi.ac.uk Other compounds identified in this screen included aureothin (B1665325), cellocidin, destomycin A, echinomycin, hedamycin, LL-Z 1272beta, O-methylnanaomycin A, venturicidin A, and virustomycin (B1232303) A. nih.govsigmaaldrich.comebi.ac.uk
When compared to these other microbial metabolites, this compound demonstrated significant antitrypanosomal activity. nih.govkitasato-u.ac.jp For example, against the T. b. brucei strain GUTat 3.1, this compound had an IC50 of 0.2 ng/mL. nih.govkitasato-u.ac.jp In the same study, virustomycin A and aureothin showed even higher activity with IC50 values around 0.001 µg/mL (equivalent to 1 ng/mL), although aureothin exhibited the highest selectivity index. academicjournals.org
The following table compares the in vitro antitrypanosomal activity of this compound with some other compounds:
| Compound | GUTat 3.1 IC50 (ng/mL) | STIB900 IC50 (ng/mL) | MRC-5 Cytotoxicity IC50 (ng/mL) | Selective Index (MRC-5/GUTat 3.1) | Selective Index (MRC-5/STIB900) |
| This compound | 0.2 | >185 | >12,500 | >62,500 | <67.56 |
| Aureothin | ~1 | ~1 | >17,857 | >17,857 | >17,857 |
| Virustomycin A | ~1 | ~1 | 480 | 480 | 480 |
| Venturicidin A | >625 | >1,786 | >25,000 | <40 | <14 |
| Cellocidin | 150 | 120 | 5,910 | 39.4 | 49.25 |
| Destomycin A | 330 | 210 | 21,140 | 64.06 | 100.67 |
| Echinomycin | >25,000 | >25,000 | 6,310 | <0.25 | <0.25 |
| Hedamycin | 178 | 179 | 13,620 | 76.52 | 76.09 |
| LL-Z 1272beta | 101 | 451 | >12,500 | >123.76 | <27.72 |
| O-methylnanaomycin A | >403 | 231 | >25,000 | <62.03 | >108.22 |
Note: Data compiled from in vitro studies. IC50 values are approximate for some compounds based on the source table values. nih.govkitasato-u.ac.jp
This comparative analysis highlights this compound's potent activity against T. b. brucei (GUTat 3.1) and its favorable selectivity index compared to some other tested compounds, indicating a greater toxicity to the parasite than to the human cell line tested. nih.govkitasato-u.ac.jp
Investigation of Antitumor Properties (mechanistic studies in vitro)
Research into the antitumor properties of this compound has included evaluating its cytotoxic effects on various cancer cell lines and exploring the mechanisms by which it exerts these effects in vitro.
Cytotoxic Activity against Specific Cell Lines (e.g., leukemia cell lines)
This compound has demonstrated cytotoxic activity against certain cancer cell lines. Notably, studies have shown its activity against doxorubicin-resistant human leukemia cell lines. researchgate.net This suggests that this compound may offer an alternative therapeutic avenue for leukemia cases that have developed resistance to conventional treatments like doxorubicin (B1662922). researchgate.net
Potential Mechanisms of Cytotoxicity (e.g., heterochromatin condensation)
The mechanisms underlying this compound's cytotoxic effects are an area of ongoing investigation. One potential mechanism explored is its influence on heterochromatin condensation. Weak cytotoxic activity represented by heterochromatin condensation has been observed in human buccal epithelium cells upon exposure to a related peptide antibiotic from Streptomyces roseoflavus strain INA-Ac-5812, which shares some similarities with this compound. researchgate.netfrontiersin.org This suggests a possible interaction with DNA or chromatin structure, although further research is needed to fully elucidate this mechanism for this compound itself. frontiersin.org Heterochromatin condensation is a process involving the compaction of chromatin, which can impact gene expression and cellular processes, and its disruption can lead to cell death. nih.gov
Comparison with Other Antibiotics exhibiting Antitumor Effects
This compound belongs to a class of natural products that includes macrolide antibiotics. medchemexpress.comnih.gov Several other antibiotics are known to exhibit antitumor properties, including anthracyclines like doxorubicin and other agents such as bleomycin (B88199) and dactinomycin (B1684231) (actinomycin D). wikipedia.orgwikipedia.orgfishersci.co.ukchinayyhg.comhealthline.com These antibiotics exert their effects through various mechanisms, such as DNA intercalation, inhibition of topoisomerase II, or DNA strand breakage. wikipedia.orgwikipedia.orgfishersci.co.ukchinayyhg.comhealthline.comfishersci.ca While this compound's precise antitumor mechanisms are still being clarified, its observed activity against doxorubicin-resistant leukemia cell lines highlights its potential distinctiveness compared to some established antitumor antibiotics. researchgate.net
Exploration of Antibacterial Activities (mechanistic studies in vitro)
Although primarily known for its antifungal activity, this compound and related compounds have also been investigated for antibacterial properties. nih.govnih.gov
Spectrum of Activity against Bacterial Strains
Early studies indicated that this compound is generally inactive against most aerobic and anaerobic bacteria and mycoplasmas. nih.gov However, more recent research on related macrolide compounds from Streptomyces strains has shown some antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus. frontiersin.orgresearchgate.net The spectrum of activity can vary depending on the specific compound and bacterial strain. nih.gov
Here is a table summarizing some reported antibacterial activity:
| Compound | Bacterial Strain | Activity |
| This compound | Most aerobic and anaerobic bacteria, mycoplasmas | Inactive nih.gov |
| Related macrolide (e.g., 5812-A/C) | Gram-positive bacteria (including MRSA) | Active frontiersin.orgresearchgate.net |
| Related macrolide (e.g., 5812-A/C) | Gram-negative bacteria | Inactive frontiersin.org |
| Metabolites of Streptomyces sp. 135 | B. subtilis, P. syringae, Xanthomonas campestris, E. carotovora, S. aureus | Strong inhibition nih.gov |
Cellular Targets and Pathways Affected
The cellular targets and pathways affected by this compound and related macrolides in bacteria are still being investigated. Macrolide antibiotics typically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. nih.gov However, studies on related compounds like 5812-A/C suggest mechanisms involving the disruption of membrane integrity, which differs from the action of some other antibiotics like daptomycin (B549167). frontiersin.orgresearchgate.net This membrane disruption activity can be calcium-dependent. frontiersin.orgresearchgate.net The ability to penetrate mature biofilms and inhibit the metabolic activity of embedded cells has also been observed for a related peptide antibiotic. frontiersin.orgresearchgate.net Further research is needed to definitively determine the specific cellular targets and affected pathways of this compound's antibacterial activity, if any significant activity exists beyond its primary antifungal role.
Comparison with Related Lipopeptide Antibiotics (e.g., Daptomycin)
This compound, a macrolide-type antibiotic, exhibits biological activities that invite comparison with other membrane-targeting antibiotics, particularly lipopeptides like daptomycin. While this compound is described as a macrolide, some research refers to related compounds from the same producing strain (Streptomyces sp. INA-Ac-5812) as peptide or lipopeptide antibiotics, highlighting potential structural and mechanistic overlaps researchgate.netfrontiersin.org. A novel peptide antibiotic, designated 5812-A/C, isolated from Streptomyces roseoflavus strain INA-Ac-5812, has been specifically compared to daptomycin due to the presence of an L-kynurenine amino acid residue in both antimicrobials researchgate.netfrontiersin.orgresearchgate.net.
Research indicates that the inhibitory activity of 5812-A/C against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), is similar to that of daptomycin researchgate.netfrontiersin.orgresearchgate.net. However, their mechanisms of action show notable differences researchgate.netresearchgate.net. Daptomycin is a cyclic lipopeptide that requires calcium ions to integrate into the bacterial cell membrane, leading to rapid depolarization and disruption of DNA, RNA, and protein synthesis lecturio.commsdmanuals.combiorxiv.org. This interaction with the membrane, particularly with phosphatidylglycerol, causes membrane perturbation and can induce membrane fusion in model systems lecturio.comnih.gov. Daptomycin's mechanism is often described as involving the formation of pore-like structures or channels, leading to potassium efflux and loss of membrane potential lecturio.commsdmanuals.combiorxiv.org.
In contrast, the mechanism of action of 5812-A/C is associated with the disruption of membrane integrity, a characteristic more akin to antimicrobial membrane-disturbing peptides researchgate.netresearchgate.net. Although 5812-A/C also demonstrates a calcium-dependent mode of action, unlike daptomycin, its membrane depolarization is slow and observed only at high concentrations, and it does not correlate with its bactericidal activity or affect general membrane permeability nih.gov. Furthermore, 5812-A/C does not affect lipid flip-flop, calcein (B42510) release, or membrane fusion with certain liposomes, unlike daptomycin nih.gov.
A key distinction lies in their primary targets or interactions. Daptomycin interacts with the cytoplasmic membrane and its activity is dependent on the presence of phosphatidylglycerol and can involve interaction with cell wall precursor lipids like lipid II, leading to inhibition of cell wall synthesis and disturbance of membrane lipid domain organization lecturio.combiorxiv.orgmdpi.com. The mechanism of 5812-A/C, while also membrane-disruptive, appears to differ, being more aligned with general membrane-disturbing peptides rather than specifically targeting cell wall synthesis precursors in the same manner as some other lipopeptides or daptomycin researchgate.netresearchgate.netnih.gov.
Another significant difference highlighted in comparative studies is the ability of 5812-A/C to penetrate mature biofilms and inhibit the metabolic activity of embedded S. aureus cells, a property not observed for daptomycin researchgate.netresearchgate.net. This suggests potential advantages for 5812-A/C in treating biofilm-associated infections.
Structurally, while both are calcium-dependent, daptomycin is an anionic cyclic lipopeptide with a 10-membered cyclic lactone core and a decanoyl fatty acid tail biorxiv.org. The related antibiotic 5812-A/C is described as potentially composed of a cyclic peptide part covalently bound with an arabinose residue, with ongoing structural analysis frontiersin.orgresearchgate.net. The presence of an L-kynurenine residue is noted as a shared feature prompting the comparison researchgate.netfrontiersin.orgresearchgate.net.
The comparison reveals that despite similar inhibitory activity against Gram-positive pathogens like MRSA and a shared calcium dependency, this compound-related compounds like 5812-A/C exert their effects through distinct molecular mechanisms compared to daptomycin. While daptomycin primarily disrupts membrane potential and affects cell wall synthesis, 5812-A/C appears to cause membrane disruption through a different process and exhibits the ability to penetrate biofilms.
Here is a summary of key differences in the proposed mechanisms of action between Daptomycin and the this compound-related antibiotic 5812-A/C:
| Feature | Daptomycin | 5812-A/C (this compound-related) |
| Mechanism Class | Membrane depolarization, disruption of DNA/RNA/protein synthesis, potential cell wall synthesis inhibition lecturio.commsdmanuals.combiorxiv.orgmdpi.com | Membrane integrity disruption, similar to antimicrobial peptides researchgate.netresearchgate.net |
| Calcium Dependency | Yes lecturio.commsdmanuals.combiorxiv.org | Yes researchgate.netresearchgate.net |
| Membrane Depolarization | Rapid and correlates with bactericidal activity lecturio.commsdmanuals.combiorxiv.org | Slow, observed at high concentrations, does not correlate with bactericidal activity nih.gov |
| Effect on Permeability | Increases membrane permeability lecturio.com | Does not affect general membrane permeability nih.gov |
| Effect on Lipid Flip-flop | Affects lipid flip-flop nih.gov | No effect on lipid flip-flop nih.gov |
| Effect on Membrane Fusion | Can induce membrane fusion in model systems lecturio.comnih.gov | No effect on membrane fusion with certain liposomes nih.gov |
| Biofilm Penetration | Not reported to penetrate mature biofilms effectively researchgate.netresearchgate.net | Able to penetrate mature biofilms and inhibit metabolic activity researchgate.netresearchgate.net |
| Primary Membrane Interaction | Interacts with phosphatidylglycerol, can interact with cell wall precursors lecturio.combiorxiv.orgmdpi.com | Associated with general membrane disruption researchgate.netresearchgate.net |
Structure Activity Relationship Sar Studies of Irumamycin and Its Derivatives
Correlating Structural Elements with Biological Efficacy
Identifying the specific functional groups and structural elements responsible for the biological activity of macrolides is a key step in elucidating their mechanisms of action and facilitating the development of improved therapeutic agents. mdpi.com
Importance of Macrolactone Ring Size (e.g., 20-membered vs. 18-membered)
The size of the macrolactone ring is a significant structural feature that impacts the biological activity of macrolide antibiotics. In the case of the irumamycin family, the 20-membered macrolactone ring has been shown to be of crucial importance for their antimicrobial properties. researchgate.net This is highlighted by comparisons with related compounds, such as isothis compound, which is an isomer of this compound possessing an 18-membered macrolactone ring instead of the 20-membered ring found in this compound. researchgate.net Studies comparing the cytotoxic, antifungal, and antibacterial activities of this compound and isothis compound have demonstrated the critical role of the larger 20-membered ring in conferring the characteristic antimicrobial activities of this antibiotic family. researchgate.net
Influence of Epoxide and Hemiketal Moieties on Activity
This compound is characterized by the presence of a unique hemiketal ring and an epoxide group, structural features that distinguish it from some related polyketides. mdpi.comresearchgate.net The stereoconfiguration of these fragments, specifically the epoxide at positions C23-C24 and the hemiketal at positions C3-C7, has been determined using advanced NMR techniques, including ROESY/NOESY and HSQMBC data. researchgate.net The 23,24-epoxy group is considered a main structural feature when comparing this compound to venturicidin-type compounds. mdpi.com Epoxides are known for their reactivity, particularly with amines, and in some antibiotics, such as fosfomycin, they can contribute to irreversible enzyme inactivation. mdpi.com While the precise contribution of the epoxide and hemiketal moieties to this compound's biological activity is an area of ongoing research, their presence and specific stereochemistry are recognized as important structural determinants. The biosynthesis of these unique features, including the likely formation of the hemiketal ring through PKS-assisted double bond migration and cyclization, and the identification of enzymes mediating epoxide formation, provides insights into how this structural diversity is generated naturally. mdpi.comresearchgate.net
Rational Design of this compound Analogs for Enhanced Selectivity or Potency
Understanding the biosynthetic pathways and the enzymes involved in the formation of this compound, particularly the processes of macrocycle sculpting and decoration, offers significant opportunities for the rational design and targeted architecture of novel macrolide analogs. researchgate.netmdpi.comresearchgate.net Type I polyketide synthases (PKSs), the enzymatic machinery responsible for synthesizing the polyketide backbone of compounds like this compound, have a modular organization that makes them attractive targets for rational engineering to generate novel chemical structures. mdpi.com
The detailed analysis of the iru biosynthetic gene cluster (BGC) and the mechanisms underlying this compound formation provides a foundation for synthetic biology and biosynthetic engineering approaches. researchgate.netmdpi.comresearchgate.net By manipulating the iru PKS and associated tailoring enzymes, researchers can potentially generate this compound analogs with altered structural features, aiming to improve their biological properties, such as enhancing potency against specific pathogens or increasing selectivity to reduce off-target effects. researchgate.netmdpi.comresearchgate.net This rational approach to analog design, guided by a deep understanding of the structure-activity relationships and biosynthetic mechanisms, holds promise for the future development of this compound-based therapeutic agents. researchgate.netcabidigitallibrary.orgnih.govresearchgate.net
Synthetic Strategies Towards Irumamycin and Its Key Intermediates
Total Synthesis Approaches
As of the latest available information, a completed total synthesis of irumamycin has not been reported in the surveyed literature. researchgate.net However, significant progress has been made towards this goal through the synthesis of key segments of the molecule. researchgate.net Early reports on the synthesis of related compounds, such as venturicidins, by researchers like Akita et al. in the late 1980s and early 1990s, have contributed to the understanding of synthetic strategies applicable to this class of macrolides. researchgate.net
Stereoselective Preparation of Complex Segments (e.g., C(15)–C(27) segment)
A key focus in the synthetic studies towards this compound has been the stereoselective preparation of complex segments, particularly the C(15)–C(27) portion of the molecule. researchgate.netresearchgate.netresearchgate.netacs.orgorcid.org This segment contains several stereocenters that require precise control during synthesis to match the natural product's configuration. Researchers, including Omura and colleagues, have reported on the successful synthesis of the basic structure of the C(15)–C(27) part of this compound. researchgate.netresearchgate.netresearchgate.net This work involved the stereoselective assembly of stereocenters at positions C16, C17, C22, and an additional stereocenter at C21. researchgate.netresearchgate.net
Synthetic Methodologies Utilized (e.g., two-directional chain synthesis, asymmetric allyl boration)
Several advanced synthetic methodologies have been employed in the studies towards this compound and its fragments to achieve the required stereoselectivity and efficiency. One notable strategy is the use of two-directional chain synthesis. researchgate.netresearchgate.netacs.orgorcid.orgacs.org This approach allows for the simultaneous growth of a molecular chain from a central point, which can be particularly efficient for synthesizing symmetrical or pseudo-symmetrical segments. In the context of the C(15)–C(27) segment synthesis, two-directional synthesis facilitated the assembly of the carbon chain. researchgate.netresearchgate.net
Another crucial methodology utilized is asymmetric allyl boration. researchgate.netresearchgate.netd-nb.infonih.govdiva-portal.org Brown's asymmetric allyl boration, in particular, was employed for the stereoselective assembly of multiple stereocenters within the C(15)–C(27) segment, including those at C16, C17, and C22. researchgate.netresearchgate.net This reaction allows for the formation of carbon-carbon bonds with high control over the newly generated stereocenters. Group selective PMP acetal (B89532) formation and oxidative cleavage of a vinyl group were also utilized to differentiate the ends of the two-directionally synthesized chain, enabling further functionalization and coupling steps. researchgate.netresearchgate.net
Challenges in Synthesis and Future Directions in Synthetic Chemistry
The synthesis of this compound presents several challenges inherent to complex polyketide structures. These include the large size of the molecule, the presence of multiple closely spaced stereocenters, the sensitive hemiketal and epoxide functionalities, and the macrocyclic ring system. Achieving high levels of stereocontrol throughout the synthesis remains a significant hurdle. The potential for undesired side reactions and the need for efficient coupling strategies to assemble the various fragments also add to the complexity.
Future directions in the synthetic chemistry of this compound and similar macrolides are likely to focus on developing more convergent and efficient synthetic routes. This could involve the development of new catalytic asymmetric reactions to control stereochemistry, novel strategies for macrocyclization, and improved methods for handling sensitive functional groups. Exploring alternative synthetic disconnections and employing automated synthesis techniques could also accelerate progress. Furthermore, synthetic studies can provide access to this compound analogs, which can be used for structure-activity relationship studies to better understand the role of different parts of the molecule in its biological activity and potentially lead to the development of new antifungal agents.
Advanced Methodologies in Irumamycin Research
High-Resolution Structural Determination Techniques
High-resolution structural determination techniques are crucial for elucidating the precise atomic arrangement of irumamycin and its associated proteins, such as the polyketide synthase (PKS). Nuclear Magnetic Resonance (NMR) spectroscopy has been a key technique in determining the structure of this compound, including the stereo configurations of its epoxide and hemiketal fragments. gwdguser.deresearchgate.net Comparison of C NMR data has been used to establish structural similarities between this compound and related compounds like X-14952B and 17-hydroxy-venturicidin A. gwdguser.de The absolute configuration of the this compound backbone, predicted based on the types of ketoreductase domains in the biosynthetic pathway, has been found to be consistent with that established by NMR spectroscopy data. mdpi.comresearchgate.net While not specifically detailed for this compound in the search results, high-resolution cryo-electron microscopy (cryo-EM) is a technique applied to structurally characterize macrolide-ribosome complexes, visualize binding sites, and pinpoint conformational changes, offering insights into the interactions of macrolide antibiotics with their targets. mdpi.com
Computational Approaches for Biosynthesis and Mechanism Prediction
Computational methods play a significant role in predicting and understanding the complex biosynthetic pathway of this compound, particularly the mechanisms catalyzed by its type I polyketide synthase (PKS). mdpi.comnih.govresearchgate.net These approaches complement experimental data by providing theoretical models and predictions.
Reaction Activation Energy Calculations
Reaction activation energy calculations are employed to assess the feasibility of proposed reaction pathways in this compound biosynthesis. mdpi.comnih.govresearchgate.net For instance, these calculations have been used to evaluate two potential pathways for the formation of the hemiketal ring in this compound, involving either an olefin shift or electrocyclization. mdpi.comnih.govresearchgate.net The corresponding Gibbs free energy changes are examined to determine the thermodynamic favorability of these reactions under physiological conditions. mdpi.com For the hemiketal ring formation, calculations suggested that the cyclization reaction is more favorable in the pathway involving electrocyclization compared to the olefin shift pathway. mdpi.com
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are utilized to gain insights into the interactions of molecules, such as the binding of substrates to enzymes within the this compound biosynthetic pathway or the interaction of this compound with potential target molecules. researchgate.net AlphaFold3-based structure prediction has been used to model the complex of IruF with a fragment of IruE to understand the mechanism of repetitive addition of malonyl moieties during biosynthesis. mdpi.com These studies can reveal the proximity of different domains within the PKS and suggest their roles in chain elongation. mdpi.com Molecular docking, in a broader context, is used to evaluate the affinity of compounds to target proteins and visualize ligand-receptor interactions through modeling. nih.govnih.govscirp.orgmdpi.com While specific molecular docking studies of this compound with a biological target were not detailed in the provided search results, this technique is generally applied in natural product research to understand potential mechanisms of action. nih.govnih.gov
Isotopic Labeling Experiments (e.g., O-labeling)
Isotopic labeling experiments, such as those using O, are valuable tools for tracing the origin of atoms in a molecule and elucidating biosynthetic mechanisms. mdpi.comnih.govresearchgate.netmdpi-res.com In this compound research, O-labeling experiments have been conducted to investigate the formation of the hemiketal ring. mdpi.comnih.govresearchgate.net By cultivating the this compound-producing strain in media containing HO, researchers observed the incorporation of the O isotope in the mass spectra of this compound. mdpi.com This incorporation was evidenced by the appearance of characteristic adducts with increased mass. mdpi.com Further experiments involving the incubation of the this compound standard in O-enriched media suggested that the hydroxyl group in the hemiketal ring is readily exchangeable. mdpi.com These labeling studies, combined with computational analyses, support proposed mechanisms for the hemiketal ring formation. mdpi.comnih.govresearchgate.net
Genetic Tools for Biosynthetic Pathway Manipulation
Genetic tools are essential for manipulating the this compound biosynthetic gene cluster (BGC) in Streptomyces species to understand the function of individual genes, modify the pathway, and potentially generate novel this compound analogs. mdpi.comnih.govresearchgate.netfrontiersin.org Analyzing the iru BGC has been a key step in uncovering the mechanisms underlying this compound formation. mdpi.comnih.govresearchgate.net This includes examining the domain architecture of the iru PKS and identifying putative tailoring enzymes involved in modifications like epoxide formation. mdpi.comnih.gov While specific examples of genetic manipulation applied directly to the this compound BGC were not extensively detailed, the development of efficient genetic manipulation tools for Streptomyces is an active area of research. mdpi.com These tools include strategies for targeted activation of BGCs, refactoring clusters, heterologous expression, and the use of techniques like CRISPR/Cas9-based workflows. mdpi.comresearchgate.net Understanding the genetic basis of this compound biosynthesis provides avenues for synthetic biology and biosynthetic engineering to create targeted modifications and explore the production of new macrolide analogs. mdpi.comnih.gov
Future Perspectives and Broader Impact of Irumamycin Research
Discovery of Novel Irumamycin-Type Compounds
The exploration of this compound has led to the discovery of related macrolide compounds, expanding the known chemical diversity within this family. This compound itself is a 20-membered macrolide antibiotic isolated from Streptomyces subflavus subsp. irumaensis AM-3603 nih.gov. Further studies on Streptomyces strains, such as Streptomyces sp. INA-Ac-5812, have resulted in the isolation of additional glycosylated macrolide compounds, including the known this compound and X-14952B, as well as a new congener, isothis compound researchgate.net. Isothis compound is an isomer of this compound, distinguished by an 18-membered macrolactone ring instead of the 20-membered ring found in this compound researchgate.net. Another study on Streptomyces sp. strain US80 isolated this compound, X-14952B, and 17-hydroxy-venturicidin A, all demonstrating potent antimicrobial activities researchgate.netnih.gov. These findings highlight the potential for discovering novel this compound-type compounds through the continued investigation of Streptomyces strains from diverse environments, such as soil and marine sponges researchgate.netasm.org. The identification of new compounds with structural similarities to this compound provides a basis for understanding the structural features crucial for their biological activities researchgate.net.
Here is a table summarizing some this compound-type compounds:
| Compound | Producing Organism | Macrolactone Ring Size | Key Structural Features |
| This compound | Streptomyces subflavus subsp. irumaensis | 20-membered | Hemiketal ring, epoxide group, glycosylation |
| Isothis compound | Streptomyces sp. INA-Ac-5812 | 18-membered | Isomer of this compound |
| X-14952B | Streptomyces sp. INA-Ac-5812, Streptomyces sp. strain US80 | 20-membered | Glycosylated macrolide |
| 17-hydroxy-venturicidin A | Streptomyces sp. strain US80 | Not specified | Hydroxylation at C17 |
| Irumanolide I | Streptomyces subflavus subsp. irumaensis blocked mutant | Not specified | This compound precursor (lacks carbohydrate/epoxide) mdpi.com |
| Irumanolide II | Streptomyces subflavus subsp. irumaensis blocked mutant | Not specified | This compound precursor (lacks carbohydrate/epoxide) mdpi.com |
Contribution to Polyketide Biosynthesis Understanding
Research into this compound has significantly contributed to the understanding of polyketide biosynthesis, particularly concerning type I polyketide synthases (PKSs). This compound is synthesized by a type I PKS researchgate.netnih.govnih.gov. Detailed analysis of the iru biosynthetic gene cluster (BGC) has provided insights into the enzymatic processes involved in this compound formation, including macrocycle sculpting and decoration nih.govnih.gov. The iru PKS features a modular organization with 12 modules nih.gov. Studies have uncovered discrepancies in substrate specificity and iterative chain elongation within the iru PKS nih.govnih.gov. Furthermore, research has proposed and assessed potential pathways for the formation of the unique hemiketal ring in this compound, suggesting it likely forms via PKS-assisted double bond migration and thioesterase (TE) domain-mediated cyclization nih.govnih.gov. Putative tailoring enzymes responsible for the epoxide formation specific to this compound have also been identified nih.govnih.gov. Understanding the this compound biosynthetic machinery provides a basis for the targeted design of novel macrolide analogs through synthetic biology and biosynthetic engineering nih.govnih.gov. The absolute configuration of this compound stereocenters has been clarified, consistent with predictions based on ketoreductase domain types and previously established by NMR data researchgate.netmdpi.com.
Here is a simplified overview of the this compound PKS:
| Feature | Description |
| PKS Type | Type I |
| Number of Modules | 12 |
| Key Structural Features Formed | 20-membered macrolactone ring, hemiketal ring, epoxide group, glycosylation |
| Notable Biosynthetic Steps | PKS-assisted double bond migration, TE domain-mediated cyclization, epoxidation |
Potential as a Scaffold for Rational Drug Design (pre-clinical lead identification)
The unique structural features and biological activities of this compound and its analogs highlight their potential as scaffolds for rational drug design, particularly in pre-clinical lead identification researchgate.netniper.gov.inmedwinpublishers.com. The 20-membered macrolactone ring appears crucial for the antimicrobial properties of this antibiotic family researchgate.net. This compound's potent antifungal and antitrypanosomal activities, coupled with low cytotoxicity, make it an interesting starting point for developing new therapeutic agents frontiersin.org. Structure-activity relationship (SAR) studies of this compound-type macrolides are important for identifying functional groups and structural elements responsible for biological activity researchgate.netmdpi.com. By understanding how structural modifications affect activity, researchers can design and synthesize novel analogs with improved efficacy, specificity, and pharmacological properties medwinpublishers.comnih.gov. This approach, often guided by structure-based drug design (SBDD) and computational techniques, can accelerate the discovery of new drug leads nih.govfrontiersin.orgplos.org. The detailed biosynthetic information available for this compound also opens avenues for biosynthetic engineering to generate novel macrolide analogs with tailored structures and activities nih.govnih.gov.
Integration of this compound Research into Broader Antimicrobial and Antitumor Strategies
Research on this compound and its related compounds can be integrated into broader strategies aimed at combating antimicrobial resistance and exploring new antitumor agents griffith.edu.aumdpi.comnih.govmdpi-res.com. While this compound is primarily known for its antifungal and antitrypanosomal activities, macrolides in general represent a significant class of antibiotics with diverse biological effects, including antibacterial properties mdpi.com. The increasing challenge of multidrug resistance necessitates the discovery of novel antimicrobial leads with new mechanisms of action medwinpublishers.commdpi.com. Natural products like this compound, with their complex and often unique structures, serve as valuable sources for such leads medwinpublishers.commdpi.com. Understanding the biosynthesis of this compound allows for potential genetic engineering approaches to create hybrid molecules or modify existing structures, potentially yielding compounds with altered or expanded biological activities, including against resistant pathogens nih.govnih.gov. Furthermore, some natural products from Streptomyces have demonstrated antitumor activities, suggesting a potential area for future investigation of this compound or its derivatives, although this is not the primary focus of current this compound research plos.orgmdpi-res.com. The integration of this compound research involves leveraging insights from its discovery, biosynthesis, and structural analysis to inform the design and development of new therapeutic strategies, potentially in combination with other antimicrobial or antitumor approaches griffith.edu.aumdpi.comnih.gov.
Q & A
Q. How is the chemical structure of Irumamycin elucidated using spectroscopic methods?
this compound’s structure is determined through a combination of 13C NMR , 1H NMR , and ESI-MS analysis. For example, its molecular formula (C41H65NO12) and molecular weight (763 Da) are confirmed via ESI-MS, while NMR data reveal characteristic signals for its 20-membered macrolide core and oxidized glycoside moiety . Key NMR peaks include:
Q. What experimental protocols are used to assess this compound’s antifungal activity?
Antifungal activity is evaluated using in vitro agar diffusion assays and minimum inhibitory concentration (MIC) tests against plant pathogens (e.g., Botrytis cinerea, Piricularia oryzae) and human pathogens (e.g., Candida tropicalis). For reproducibility:
Q. How is this compound synthesized or isolated from natural sources?
this compound is isolated from Streptomyces spp. (e.g., S. subflavus, S. sp. GW 37/3236) via:
- Fermentation : Liquid culture in nutrient-rich media (e.g., ISP-2 broth) at 28°C for 7–14 days.
- Chromatography : Sequential purification using silica gel columns (CH2Cl2/MeOH gradients) and preparative HPLC (C18 reverse-phase column).
- TLC validation : Compare Rf values and UV profiles against known standards .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s reported bioactivity across studies?
Discrepancies in MIC values or spectrum of activity may arise from differences in:
- Strain variability : Use standardized fungal strains (e.g., ATCC repositories).
- Assay conditions : Control pH, temperature, and solvent effects (e.g., DMSO ≤1% v/v).
- Data normalization : Express activity relative to internal controls and validate via statistical analysis (e.g., ANOVA with post-hoc tests) .
Q. How are structure-activity relationships (SAR) studied for this compound derivatives?
SAR studies involve:
- Chemical modifications : Introduce functional groups (e.g., decarbamoylation at the 3’-O position) to assess impact on antifungal potency .
- Comparative bioassays : Test analogs (e.g., X-14952B, Venturicidin X) against the same pathogen panel.
- Computational modeling : Use molecular docking to predict interactions with fungal targets (e.g., ATP synthase) .
Q. What methodologies optimize this compound’s stability and bioavailability in preclinical models?
- Stability studies : Monitor degradation under varying pH, temperature, and light exposure using HPLC-UV or LC-MS .
- Bioavailability assays : Perform pharmacokinetic profiling in animal models (e.g., plasma half-life, tissue distribution).
- Formulation strategies : Encapsulate in liposomes or nanoparticles to enhance solubility .
Methodological Considerations
Q. How should researchers design experiments to minimize bias in this compound studies?
- Blinding : Use double-blinded protocols for bioactivity assessments.
- Randomization : Assign treatment groups randomly to avoid selection bias.
- Replication : Perform triplicate experiments with independent biological replicates .
Q. What statistical approaches are appropriate for analyzing this compound’s dose-response data?
- Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50.
- Error reporting : Express variability as ±SEM or 95% confidence intervals.
- Software tools : Use GraphPad Prism or R packages (e.g., drc) for robust analysis .
Data Reporting Standards
Q. How should NMR and MS data for this compound be documented in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
